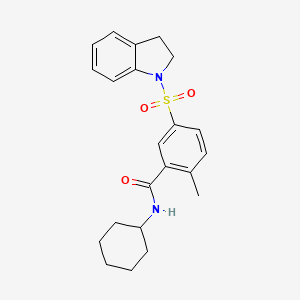
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It belongs to a class of compounds known as amides, which are widely used in the pharmaceutical industry due to their diverse range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent suppression of prostaglandin synthesis. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis, and to possess potential antitumor and antiviral activities. In addition, N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to possess antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide is its potential therapeutic benefits, which may make it a promising candidate for the development of new drugs. However, its complex synthesis method and limited availability may pose challenges for researchers conducting lab experiments.
Future Directions
There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide. One area of interest is the development of new drugs based on its structure and biological activities. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide and its potential therapeutic benefits. Finally, research on the synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide and its derivatives may lead to the development of more efficient and cost-effective methods for producing this compound.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide can be synthesized through a variety of methods, including the reaction of 3-chloro-2-methylbenzoic acid with phenylalanine, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. Another method involves the reaction of 3-chloro-2-methylbenzoic acid with phenylalanine methyl ester, followed by hydrolysis and subsequent addition of hydroxylamine hydrochloride and sodium hydroxide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. In addition, N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to possess potential antitumor and antiviral activities.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-12(16)8-5-9-13(10)17-15(19)14(18)11-6-3-2-4-7-11/h2-9,14,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQYYGPZNZZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6072214.png)
![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)
![2-[4-[(5-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6072230.png)
![2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6072232.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6072248.png)
![methyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6072255.png)
![1-(5-{[(2-adamantylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6072257.png)

![methyl 4-(5-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6072269.png)
![4-(2-hydroxy-5-methoxyphenyl)-1-(2-methoxybenzyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072275.png)
![5-[(2-chlorobenzoyl)amino]-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6072282.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6072288.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)